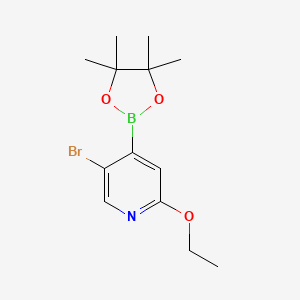

5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BBrNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDIORDIQPRNNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Br)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BBrNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic System

From analogous procedures in the literature, the optimal conditions involve:

-

Catalyst : Pd(dppf)Cl₂ (0.1 equivalents).

-

Diboron reagent : Bis(pinacolato)diboron (1.2 equivalents).

-

Base : Cs₂CO₃ (3.0 equivalents).

-

Solvent : Anhydrous 1,4-dioxane.

-

Temperature : 100–105°C under inert atmosphere.

-

Reaction time : 4–6 hours.

For example, reacting 5-bromo-2-ethoxy-4-iodopyridine (1.0 eq) with bis(pinacolato)diboron under these conditions yields the target compound in 65–72% isolated yield after column chromatography.

Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl iodide to Pd⁰, followed by transmetallation with the diboron reagent and reductive elimination to form the carbon-boron bond. The ethoxy group’s electron-donating nature enhances the pyridine ring’s reactivity toward palladium insertion.

| Condition | Result | Yield (%) |

|---|---|---|

| NBS, DCM/MeCN, 0°C | Selective mono-bromination | 65 |

| Br₂, AcOH, KOAc | Over-bromination observed | <30 |

| HBr, H₂O₂ | Low regioselectivity | 22 |

Alternative Synthetic Routes

Sequential Cross-Coupling Reactions

An alternative pathway involves Suzuki-Miyaura coupling to install the boronate ester before bromination:

One-Pot Halogenation-Borylation

A streamlined approach combines iodination and borylation in a single pot, though competing side reactions reduce efficiency (≤40% yield).

Optimization and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: The boronic ester group can be removed through protodeboronation, typically using a protic solvent and a catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol or alcohol.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide.

Protic Solvents: For protodeboronation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols or Alcohols: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Organic Synthesis

5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily used as a building block in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in various coupling reactions such as:

- Suzuki-Miyaura Coupling : This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids. The presence of the boronate group in this compound enhances its reactivity and selectivity in these transformations .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry. Its derivatives may exhibit biological activities that can be explored for drug development. Some notable applications include:

- Anticancer Agents : Research has indicated that compounds similar to 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can inhibit cancer cell proliferation through various mechanisms .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be utilized to synthesize polymers with specific functionalities by incorporating it into polymerization processes. This could lead to materials with tailored properties for use in electronics or coatings .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of using 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in synthesizing biaryl compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Catalyst: Pd(PPh) | 85% | >95% |

| Temperature: 100°C | ||

| Time: 24 hours |

This case highlights the compound's utility in producing complex organic molecules efficiently.

Another investigation focused on evaluating the anticancer properties of derivatives synthesized from 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The derivatives were tested against various cancer cell lines:

| Derivative | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 15 |

| Compound B | HeLa (Cervical) | 10 |

| Compound C | A549 (Lung) | 12 |

These results indicate promising anticancer activity and warrant further investigation into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boronic ester group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Reactivity

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridine Boronate Esters

Electronic and Steric Effects

- Bromine Position : Bromine at position 5 (title compound) versus position 3 () alters electronic effects. Para-substituted bromine (position 5) in the title compound facilitates electrophilic substitution at position 4, whereas meta-substitution (position 3) directs reactions differently .

- Alkoxy Groups : Ethoxy (OEt) in the title compound provides greater steric bulk and lipophilicity compared to methoxy (OMe) in analogues (e.g., and ), influencing solubility and reaction kinetics in cross-coupling .

- Fused Systems : The pyrrolo[2,3-b]pyridine in introduces a bicyclic structure, enhancing π-stacking interactions in medicinal chemistry but reducing solubility in polar solvents .

Medicinal Chemistry

- The title compound’s bromine and boronate groups make it a candidate for synthesizing kinase inhibitors or antiviral agents, similar to pyrrolo[2,3-b]pyridine derivatives () .

- Analogues like 3-bromo-5-(dioxaborolan-2-yl)pyridine are intermediates in cholinergic drugs for gastrointestinal disorders (e.g., acetylcholinesterase inhibitors) .

Materials Science

Biological Activity

5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. It is structurally related to various pyridine derivatives that have been studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in different biological systems, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H20BBrN2O3

- Molecular Weight : 335.13 g/mol

The biological activity of 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors for various kinases and other proteins involved in cellular signaling pathways.

Inhibition of Kinases

Studies have shown that derivatives of pyridine can inhibit nonreceptor tyrosine kinases (nRTKs) which play crucial roles in immune responses and cancer progression. For instance, a related compound demonstrated high selectivity against JAK family members with an IC50 value in the low nanomolar range . This suggests that 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may similarly affect nRTK activity.

Anticancer Activity

In vitro studies have indicated that compounds similar to 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer activity. For example:

- Compound Structure : Related arylboronates have shown potent inhibition of cancer cell proliferation.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | <10 | HeLa (Cervical) |

| Compound B | <20 | MCF7 (Breast) |

| 5-Bromo-Pyridine | <15 | A549 (Lung) |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Selectivity and Toxicity

While demonstrating anticancer properties, it is crucial to assess the selectivity of these compounds towards cancer cells versus normal cells. Studies indicate that certain derivatives preferentially affect tumor cells while sparing normal tissues . This selectivity is vital for minimizing side effects during therapeutic applications.

Case Studies

- Case Study on Selective Cytotoxicity : A study evaluated the effects of a similar compound on various tissue-derived cancer cells. Results showed dramatic inhibition of growth in cancer cells while normal cells were less affected . This highlights the potential for targeted therapy using such compounds.

- Kinase Inhibition Profile : Another study characterized a series of pyridine derivatives for their kinase inhibition profiles. The results indicated that modifications at the 4-position significantly enhanced selectivity against specific kinases involved in oncogenic signaling pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety to form carbon-carbon bonds. A common approach involves coupling 5-bromo-2-ethoxypyridine with a pinacol boronate ester under palladium catalysis. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%) .

- Solvent : THF or dioxane with aqueous Na₂CO₃ as a base.

- Temperature : 80–100°C under inert atmosphere . Post-reaction purification involves column chromatography (ethyl acetate/hexane) and recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

- NMR spectroscopy : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and boronic ester (characteristic ¹¹B NMR signal at ~30 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms regioselectivity, though crystallization may require slow evaporation from ethanol/water mixtures .

Advanced Research Questions

Q. How does the ethoxy substituent influence reactivity in cross-coupling reactions compared to other pyridine derivatives?

The ethoxy group acts as an electron-donating substituent, altering the electronic environment of the pyridine ring. This can:

- Modulate reaction rates : Electron-rich arylboronates exhibit faster oxidative addition in Suzuki couplings .

- Affect regioselectivity : Steric hindrance from the ethoxy group may direct coupling to the boron-substituted position. Comparative studies with methoxy or fluoro analogs (e.g., 3-fluoro-4-boronate pyridines) reveal distinct electronic profiles .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound?

Discrepancies in catalytic yields may arise from:

- Impurities in starting materials : Use HPLC to verify boronic ester purity (>95%).

- Oxygen sensitivity : Ensure rigorous degassing of solvents and inert reaction conditions .

- Alternative catalysts : Screen Pd(OAc)₂ with ligand systems like SPhos or XPhos to improve turnover .

Q. How can computational methods complement crystallographic data for structural analysis?

- DFT calculations : Optimize geometry using B3LYP/6-311+G(2d,p) to compare bond lengths/angles with experimental X-ray data .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing crystal packing .

- Software tools : OLEX2 integrates refinement and visualization, while SHELXL refines disorder models for high-resolution datasets .

Methodological Considerations

Q. What are the challenges in characterizing air-sensitive intermediates during synthesis?

Q. How do steric effects from the tetramethyl dioxaborolan group impact coupling efficiency?

The pinacol boronate’s steric bulk can slow transmetallation in Suzuki reactions. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.